3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17-10-16-14(9-15(17)18)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9-10,13H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTKXSPFUDDUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Kornblum Oxidation-Biginelli Reaction Under Microwave Irradiation
Reaction Mechanism and Optimization
The Kornblum oxidation-Biginelli reaction cascade represents a streamlined approach for constructing the dihydropyrimidinone scaffold. Starting from 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (30 ), the protocol involves:
- In-situ aldehyde generation : Oxidation of the benzyl halide to 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde (2 ) using dimethyl sulfoxide (DMSO) under microwave irradiation (80°C, catalyst-free).
- Biginelli cyclocondensation : Reaction of the generated aldehyde with urea (1.0 mmol) and ethyl acetoacetate (1.2 mmol) under microwave conditions to yield the target compound.
Key advantages include:
- Reduced reaction time : Microwave irradiation accelerates both oxidation and cyclocondensation steps to ≤2 hours.
- High atom economy : The one-pot design minimizes intermediate isolation steps.
Table 1: Optimization Parameters for the Tandem Reaction
Mg/Al-Layered Double Hydroxide (LDH)-Catalyzed Synthesis
Catalyst Preparation and Characterization
Mg/Al-LDH (3:1 molar ratio) was synthesized via co-precipitation at pH 10, followed by calcination at 600°C. Characterization by XRD confirmed a layered structure with intercalated carbonate anions (d-spacing = 7.8 Å), while BET analysis revealed a surface area of 89 m²/g.
Solvent- and Catalyst-Free Twin Screw Extrusion
Process Intensification
This mechanochemical approach eliminates solvents and catalysts by exploiting the shear forces in a twin-screw extruder:
- Reagent mixing : 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde (0.3 mol), ethyl acetoacetate (0.3 mol), and urea (1.2 mol) are blended in a mortar.
- Extrusion parameters : Barrel temperature = 100°C, screw speed = 150 rpm, residence time = 4 minutes.
- Workup : The extrudate is precipitated in ice water and recrystallized from ethanol (yield: 76%).
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield | Time | Green Metrics (E-factor) | Scalability |
|---|---|---|---|---|
| Microwave-assisted | 78% | 2 h | 8.2 | Moderate |
| Mg/Al-LDH catalyzed | 82% | 1.5 h | 4.1 | High |
| Twin screw extrusion | 76% | 4 min | 1.9 | Industrial |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Industrial and Environmental Considerations
The Mg/Al-LDH method offers the best balance of yield (82%), catalyst reusability, and low E-factor (4.1), making it suitable for kilo-scale production. In contrast, twin screw extrusion provides unmatched throughput (4-minute reaction time) but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydronaphthalenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the tetrahydronaphthalenyloxy group.
Scientific Research Applications
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-2-one: Similar structure but with a different position of the oxygen atom.
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-2,4-dihydropyrimidin-4-one: Similar structure but with a different position of the nitrogen atom.
Uniqueness
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dihydropyrimidinone core and a tetrahydronaphthalenyloxy group makes it a valuable compound for various research applications.
Biological Activity
3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrimidinones, which are known for various biological activities including anti-inflammatory and neuroprotective effects. Its chemical structure can be represented as follows:
- Molecular Formula : C16H19N1O2
- Molar Mass : 273.34 g/mol
Pharmacological Effects
- Adenosine Receptor Antagonism : Recent studies have indicated that derivatives of dihydropyrimidinones exhibit significant selectivity for adenosine A2B receptors. For instance, compounds similar to this compound have shown submicromolar affinities towards these receptors (K_i = 585.5 nM) .
- Neuroprotective Properties : The compound's structural similarity to known neurotoxic agents suggests potential neuroprotective effects. Analogous compounds have demonstrated the ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative disorders .
- Antioxidant Activity : Dihydropyrimidinones are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular models .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications at specific positions on the pyrimidine ring. Research indicates that substituents at the 5 and 6 positions significantly affect receptor binding affinity and selectivity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H19N1O2 |
| Molar Mass | 273.34 g/mol |
| K_i (A2B receptor) | 585.5 nM |
| Neurotoxicity Potential | Low (based on analogs) |
| Antioxidant Activity | Moderate |
Case Studies
-
Study on Neurotoxicity :
A study evaluated several analogs of dihydropyrimidinones for neurotoxicity in mice. It was found that while some analogs were neurotoxic due to their ability to be oxidized by MAO-B, this compound exhibited a lower neurotoxic profile . -
Adenosine Receptor Binding Study :
In vitro assays demonstrated that modifications at the R4 position of the pyrimidine ring could enhance binding affinity towards A2B adenosine receptors significantly. Compounds with furyl or thienyl substitutions showed superior activity compared to others .
Q & A
Q. What are the key synthetic routes for 3-methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one, and what experimental conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step routes with emphasis on protecting functional groups and optimizing coupling reactions. For example, similar tetrahydronaphthalene-containing pyrimidinones require inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., reflux at 80–100°C), and specific solvents like dimethylformamide (DMF) or 1,4-dioxane. Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) and bases like sodium hydride are critical for cross-coupling steps . Purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming regioselectivity and substituent positions, particularly distinguishing between diastereomers in the tetrahydronaphthalene moiety.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening should focus on target-specific assays (e.g., kinase inhibition or receptor binding) due to structural similarities to bioactive pyrimidinones. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical for validating results .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from stereochemical variations, metabolic instability, or off-target interactions. Strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products .
- Molecular Docking : Compare binding affinities with structurally related active compounds (e.g., fluorinated pyridopyrimidinones) to refine target hypotheses .
- Isotope Labeling : Use deuterated analogs (e.g., CD₃ groups) to track metabolic pathways .
Q. What experimental design principles should guide stability studies under varying environmental conditions?
- Methodological Answer : Follow a split-plot design to assess thermal, photolytic, and hydrolytic stability:
- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
- Photodegradation : Expose samples to UV-Vis light (300–800 nm) in controlled chambers and monitor degradation via HPLC .
- Hydrolytic Stability : Test pH-dependent degradation (pH 1–13) at 37°C, simulating gastrointestinal and physiological conditions .
Q. What strategies optimize regioselectivity in derivatization reactions involving the tetrahydronaphthalene moiety?
- Methodological Answer :
- Directed Ortho-Metalation : Use bulky directing groups (e.g., tert-butyldimethylsilyl) to control substitution patterns .
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity for C-6 or C-7 positions via controlled dielectric heating .
- Computational Modeling : Employ density functional theory (DFT) to predict transition-state energies for competing pathways .
Theoretical and Methodological Considerations
Q. How can researchers align studies on this compound with broader theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link the compound’s design to established frameworks like bioisosterism (e.g., tetrahydronaphthalene as a lipophilic scaffold) or privileged structures in kinase inhibition. Validate hypotheses using structure-activity relationship (SAR) studies with systematic substitutions (e.g., methoxy vs. trifluoromethyl groups) .
Q. What advanced computational methods predict its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
